molecular formula C11H21IO B13078611 1-Iodo-2-propoxycyclooctane

1-Iodo-2-propoxycyclooctane

Cat. No.: B13078611
M. Wt: 296.19 g/mol
InChI Key: IKXRQUAVLPJQPF-UHFFFAOYSA-N
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Description

1-Iodo-2-propoxycyclooctane is an organic compound with the molecular formula C11H21IO. It is a derivative of cyclooctane, where an iodine atom is attached to the first carbon and a propoxy group is attached to the second carbon. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-propoxycyclooctane can be synthesized through the iodination of 2-propoxycyclooctanol. The process typically involves the use of iodine and a suitable oxidizing agent under controlled conditions. For example, the reaction can be carried out in the presence of triphenyl phosphite and methyl iodide, followed by purification steps such as distillation and washing .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-propoxycyclooctane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium iodide in an aqueous or alcoholic medium.

    Oxidation: Hypervalent iodine reagents like IBX or DMP.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: 2-propoxycyclooctanol or 2-propoxycyclooctylamine.

    Oxidation: 2-propoxycyclooctanone.

    Reduction: Cyclooctane derivatives.

Scientific Research Applications

1-Iodo-2-propoxycyclooctane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Iodo-2-propoxycyclooctane exerts its effects involves the reactivity of the iodine atom. The iodine can participate in various chemical reactions, such as oxidation and substitution, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes or cellular components, resulting in biological effects .

Comparison with Similar Compounds

  • 1-Iodo-2-propoxycyclohexane
  • 1-Iodo-2-propoxycyclopentane
  • 1-Iodo-2-propoxycyclododecane

Comparison: 1-Iodo-2-propoxycyclooctane is unique due to its eight-membered ring structure, which imparts different steric and electronic properties compared to its smaller or larger ring analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C11H21IO

Molecular Weight

296.19 g/mol

IUPAC Name

1-iodo-2-propoxycyclooctane

InChI

InChI=1S/C11H21IO/c1-2-9-13-11-8-6-4-3-5-7-10(11)12/h10-11H,2-9H2,1H3

InChI Key

IKXRQUAVLPJQPF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CCCCCCC1I

Origin of Product

United States

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